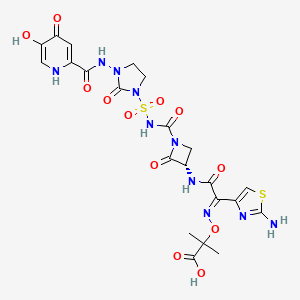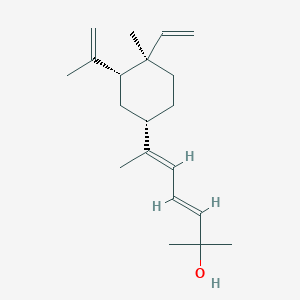
Fuscol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fuscol is a natural product found in Eunicea fusca and Lobophytum pauciflorum with data available.
Wissenschaftliche Forschungsanwendungen
Pheromone Research in Insects
Fuscol, identified as (E)-6,10-dimethyl-5,9-undecadien-2-ol, has been studied for its role as a male-produced pheromone in certain insect species. Silk et al. (2007) discovered that fuscol, emitted by the beetles Tetropium fuscum and Tetropium cinnamopterum, plays a significant role in their mating behavior, particularly when combined with host volatiles (Silk et al., 2007).
Anti-Inflammatory Properties in Marine Diterpenes
Fuscol, along with related fuscosides, are diterpenes isolated from the Caribbean gorgonian Eunicea fusca, exhibiting potent anti-inflammatory activity. Saleh and Kerr (2010) investigated the biosynthesis of fuscol and its first oxidation product, highlighting its selective action against leukotriene production in murine models (Saleh & Kerr, 2010). Additionally, Kerr et al. (2014) synthesized and evaluated derivatives of fuscol for anti-inflammatory activity, finding some analogues with superior activity to natural fuscol (Kerr et al., 2014).
Biosynthesis in Coral Symbionts
Ranzer et al. (2008) explored the biosynthesis of fuscol in the octocoral Eunicea fusca, identifying a specific farnesyldiphosphate synthase in the coral's dinoflagellate symbiont that contributes to fuscol production (Ranzer et al., 2008). Newberger et al. (2006) also demonstrated the inducibility of fuscol biosynthesis in response to plant signaling factors in these symbionts (Newberger et al., 2006).
Glycosylation and Anti-Inflammatory Activity
Marchbank and Kerr (2011) conducted a study on the semisynthesis of fuscoside B analogues, emphasizing the importance of glycan portion in the anti-inflammatory activity of these compounds (Marchbank & Kerr, 2011).
Eigenschaften
Produktname |
Fuscol |
|---|---|
Molekularformel |
C20H32O |
Molekulargewicht |
288.5 g/mol |
IUPAC-Name |
(3E,5E)-6-[(1S,3R,4R)-4-ethenyl-4-methyl-3-prop-1-en-2-ylcyclohexyl]-2-methylhepta-3,5-dien-2-ol |
InChI |
InChI=1S/C20H32O/c1-8-20(7)13-11-17(14-18(20)15(2)3)16(4)10-9-12-19(5,6)21/h8-10,12,17-18,21H,1-2,11,13-14H2,3-7H3/b12-9+,16-10+/t17-,18+,20-/m0/s1 |
InChI-Schlüssel |
PGZCBHXBAUSEPY-VHSBKHBUSA-N |
Isomerische SMILES |
CC(=C)[C@H]1C[C@H](CC[C@]1(C)C=C)/C(=C/C=C/C(C)(C)O)/C |
Kanonische SMILES |
CC(=C)C1CC(CCC1(C)C=C)C(=CC=CC(C)(C)O)C |
Synonyme |
fuscol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



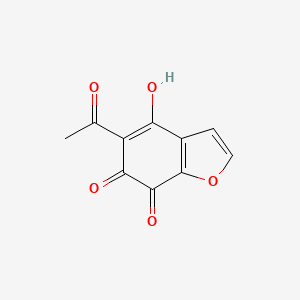
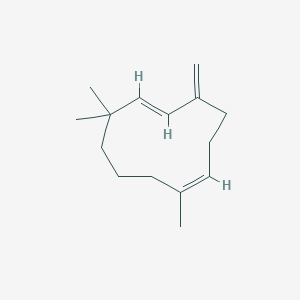
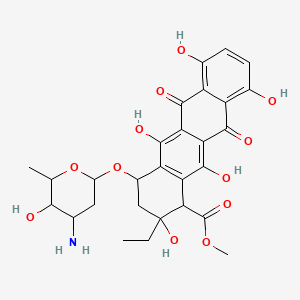
![2-{[(5S)-5-amino-5-carboxylatopentyl]amino}-6-imino-3-(beta-D-ribofuranosyl)-3,6-dihydropyrimidin-1-ium](/img/structure/B1253188.png)
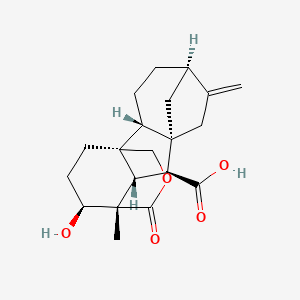
![p-Sulfonatocalix[5]arene](/img/structure/B1253191.png)
![(1S,3S,3aR,6S,6aS,10aR)-6a,8-dihydroxy-3,6,9-trimethyl-1-(2-methylprop-1-enyl)-2,3,3a,4,5,6-hexahydro-1H-cyclopenta[e]naphthalene-7,10-dione](/img/structure/B1253196.png)
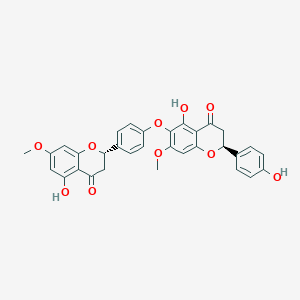
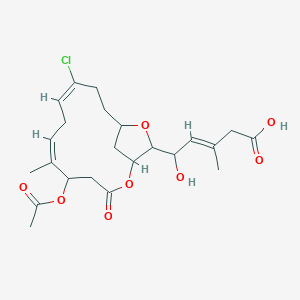
![3-[(2-Bromo-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)oxy]-1-azabicyclo[2.2.2]octane](/img/structure/B1253200.png)
![7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(sulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1253203.png)
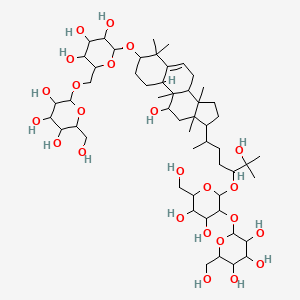
![N-[[(1R,2S,3S,4R)-2,3-bis(2-amino-1H-imidazol-5-yl)-4-[[(4,5-dibromo-1H-pyrrole-2-carbonyl)amino]methyl]cyclobutyl]methyl]-4,5-dibromo-1H-pyrrole-2-carboxamide](/img/structure/B1253205.png)
